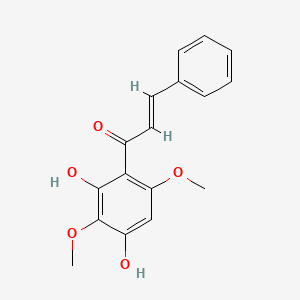

2',4'-Dihydroxy-3',6'-dimethoxychalcone

Description

Overview of Chalcones as a Pivotal Flavonoid Subclass in Chemical Biology

Chalcones are a significant group of naturally occurring phenolic compounds belonging to the flavonoid family. nih.govresearchgate.net Chemically, they are characterized by an open-chain structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, specifically known as 1,3-diaryl-2-propen-1-one. nih.govsemanticscholar.org This unique structure, with its conjugated double bonds and delocalized π-electron system, is responsible for the diverse biological activities exhibited by these compounds. nih.govijpsjournal.com

Chalcones are considered bioprecursors to all other flavonoids and isoflavonoids, making them fundamental intermediates in the flavonoid biosynthetic pathway in plants. nih.govresearchgate.netresearchgate.net They are abundant in a variety of edible plants, including fruits and vegetables. researchgate.net The presence of hydroxyl groups on the aromatic rings contributes to their antioxidant properties by enabling them to scavenge free radicals. nih.gov

Historical and Contemporary Academic Interest in Substituted Chalcone (B49325) Derivatives

The study of chalcones and their derivatives has a long history, with initial synthesis methods like the Claisen-Schmidt condensation being widely used. ijpsjournal.comjchemrev.com Historically, research focused on their synthesis and basic chemical properties. However, in recent decades, there has been a significant surge in academic interest in substituted chalcone derivatives due to their broad spectrum of pharmacological activities. ijpsjournal.comjchemrev.com

Contemporary research is heavily focused on exploring the potential of chalcone derivatives as therapeutic agents. ijpsjournal.combiointerfaceresearch.com Scientists are investigating their applications in various fields, including their use as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. ijpsjournal.comjchemrev.com The ease of synthesis and the ability to introduce various substituents on the aromatic rings make chalcones an attractive scaffold for developing new drugs with improved efficacy and specificity. ijpsjournal.commdpi.com

Rationale for Mechanistic and Synthetic Research on 2',4'-Dihydroxy-3',6'-dimethoxychalcone

The specific substitution pattern of this compound, featuring two hydroxyl and two methoxy (B1213986) groups on one of the aromatic rings, is a key driver for research into its mechanisms of action and synthesis. The arrangement of these functional groups significantly influences the molecule's electronic properties and, consequently, its biological activity.

Mechanistic studies often focus on how this particular chalcone interacts with biological targets at a molecular level. For instance, research has explored its potential to induce apoptosis and autophagy in cancer cells. mdpi.comnih.gov Synthetic research is driven by the need to produce this and related compounds in sufficient quantities for biological evaluation and to create analogues with potentially enhanced or more specific activities. Efficient synthetic routes, such as variations of the Claisen-Schmidt condensation, are continuously being explored and optimized. researchgate.netresearchgate.net

Natural Occurrence and Research Methodologies for Isolation of this compound from Botanical Sources

This compound has been identified in several plant species. It is reported to be found in Bistorta officinalis, Persicaria senegalensis, and Chloranthus spicatus. nih.gov Another closely related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), has been isolated from the leaves of Syzygium balsameum and the seeds of Syzygium nervosum. iomcworld.comnih.gov Additionally, a similar chalcone, 2',4-dihydroxy-4',6'-dimethoxychalcone, has been extracted from Chromolaena tacotana and Piper methysticum (Kava). mdpi.commdpi.combiorlab.com

The isolation of this compound from botanical sources typically involves a multi-step process. This process generally begins with the extraction of plant material using a suitable solvent, often ethyl acetate (B1210297). The crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. Column chromatography using silica (B1680970) gel is a common method for the initial fractionation of the extract. iomcworld.com Further purification of the fractions is often achieved through techniques like thin-layer chromatography (TLC) to yield the pure compound. The final identification and structural elucidation of the isolated chalcone are carried out using spectroscopic methods, including UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). iomcworld.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMWIRIMYNWIGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694227 | |

| Record name | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54299-50-2 | |

| Record name | 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 2 ,4 Dihydroxy 3 ,6 Dimethoxychalcone

Classical and Contemporary Synthetic Routes to 2',4'-Dihydroxy-3',6'-dimethoxychalcone

The construction of the this compound framework relies on established and modern organic synthesis techniques. The primary challenge lies in the controlled formation of the central α,β-unsaturated carbonyl system while managing the reactive hydroxyl and methoxy (B1213986) functional groups on the aromatic A-ring.

Claisen-Schmidt Condensation and its Methodological Variants

The Claisen-Schmidt condensation is the most fundamental and widely employed method for synthesizing chalcones. wikipedia.org This reaction involves the base- or acid-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens, followed by dehydration to yield the characteristic 1,3-diaryl-2-propen-1-one scaffold. wikipedia.org

For the synthesis of this compound, the reaction would proceed via the condensation of 2,4-dihydroxy-3,6-dimethoxyacetophenone (A-ring precursor) with a suitable benzaldehyde (B-ring precursor).

Methodological Variants:

Base-Catalyzed Condensation: This is the most common approach, typically using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a polar protic solvent such as ethanol or methanol (B129727). mdpi.comresearcher.life The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable, conjugated chalcone (B49325). Yields for hydroxylated chalcones using this method can be high, though reaction times can range from several hours to days at room temperature or under reflux. researcher.liferesearchgate.net

Alternative Base Systems: To improve yields or accommodate sensitive functional groups, other bases have been explored. Sodium hydride (NaH) has been shown to be effective for synthesizing 2'-hydroxychalcone derivatives. mdpi.com For polyhydroxylated chalcones, which can be challenging to synthesize without protecting groups, lithium bis(trimethylsilyl)amide (LiHMDS) has been used in a one-pot process, although it may also promote isomerization to the corresponding flavanone. mdpi.com

Solid-Phase and Catalyst-Supported Synthesis: The use of solid catalysts, such as KSF montmorillonite clay in conjunction with aqueous KOH, has been reported for the synthesis of di- and trihydroxy-methoxychalcones. researcher.lifeaip.org These heterogeneous systems can simplify product purification and are considered more environmentally benign.

| Chalcone Product | A-Ring Precursor | B-Ring Precursor | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2',4-dihydroxy-3-methoxychalcone | 2-hydroxyacetophenone | Vanillin | KOH (40% aq) / Methanol | 13.77% | researcher.life |

| 2',4',4-trihydroxy-3-methoxychalcone | 2,4-dihydroxyacetophenone | Vanillin | KOH (40% aq) / Methanol | 6% | researcher.life |

| 2′,4′,4-Trihydroxychalcone | 2',4'-dihydroxyacetophenone | 4-hydroxybenzaldehyde | LiHMDS / THF | Low Yield | mdpi.com |

| 2′-Hydroxy-4,4′,6′-trimethoxychalcone | 2′-hydroxy-4′,6′-dimethoxyacetophenone | 4-methoxybenzaldehyde | NaH / THF | - | mdpi.com |

Chemoenzymatic and Biocatalytic Approaches in Chalcone Synthesis

In the quest for greener and more selective synthetic methods, biocatalysis has emerged as a powerful tool. Chemoenzymatic strategies utilize isolated enzymes or whole-cell systems to catalyze chemical transformations with high efficiency and specificity under mild conditions.

While specific enzymatic synthesis of this compound is not widely documented, the principles have been established for the chalcone scaffold. Enzymes such as lipases have demonstrated the ability to catalyze the Claisen-Schmidt condensation. This "promiscuous" activity of hydrolases can produce chalcones with very high stereoselectivity, typically yielding the thermodynamically favored E-isomer. This approach avoids the harsh basic or acidic conditions of classical methods, which can be advantageous when working with poly-functionalized, sensitive substrates like polysubstituted dihydroxychalcones.

Mechanochemical Synthesis Techniques and Efficiency Improvements

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a significant improvement in efficiency and sustainability for chalcone synthesis. nih.gov These techniques are often solvent-free or use minimal amounts of liquid (Liquid-Assisted Grinding, LAG), drastically reducing chemical waste.

The solvent-free Claisen-Schmidt condensation can be carried out by simply grinding the solid reactants (acetophenone and benzaldehyde) with a solid base catalyst, such as NaOH or KOH, in a mortar and pestle or a ball mill. researchgate.net This method often leads to dramatically shorter reaction times and high yields. For instance, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone was achieved in just 15 minutes by grinding with solid NaOH, yielding a higher product percentage (70%) compared to the conventional solvent-based method (65%). researchgate.netjournament.com These efficiency gains make mechanochemistry a highly attractive route for the synthesis of this compound.

| Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2',6'-dihydroxy-3,4-dimethoxy chalcone | Conventional (Solvent) | 24 hours | 65% | researchgate.net |

| Mechanochemical (Grinding) | 15 minutes | 70% | researchgate.net |

Strategic Design and Synthesis of this compound Analogues and Derivatives

The chalcone scaffold is a privileged structure in medicinal chemistry, and its derivatization allows for the systematic exploration of structure-activity relationships (SAR). ekb.eg The synthesis of analogues of this compound involves targeted modifications to probe the influence of specific functional groups on its chemical or biological properties.

Targeted Structural Modifications for Specific Research Hypotheses

The design of chalcone analogues is driven by specific research questions. For polyhydroxylated chalcones, key modifications often revolve around the number and position of hydroxyl and methoxy groups, as these substituents significantly influence properties like antioxidant potential and enzyme inhibition. nih.govnku.edu

Modulation of Hydroxyl and Methoxy Groups: Analogues can be synthesized by starting with different acetophenone or benzaldehyde precursors. For example, replacing a hydroxyl group with a methoxy group (O-methylation) or vice-versa can determine the importance of hydrogen-bond donating ability versus steric bulk at a particular position.

B-Ring Substitution: A common strategy involves keeping the 2',4'-dihydroxy-3',6'-dimethoxy A-ring constant while varying the substituents on the B-ring benzaldehyde. Introducing electron-donating or electron-withdrawing groups at different positions on the B-ring can systematically probe electronic and steric effects.

Synthesis of Dihydrochalcones: The α,β-double bond is a key reactive feature of chalcones. Catalytic hydrogenation of the chalcone yields the corresponding dihydrochalcone, removing the conjugated system. Comparing the activity of a chalcone with its dihydro-analogue can elucidate the role of the enone moiety. The synthesis of dihydrochalcones such as 2′,4′-dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalcone has been reported via Claisen-Schmidt reaction followed by subsequent reduction steps. researchgate.netpjsir.org

Advanced Synthetic Methodologies for Novel Chalcone Scaffolds

Beyond simple condensation reactions, more advanced synthetic strategies can be employed to create novel chalcone scaffolds and complex derivatives. These methods offer alternative pathways to the chalcone core or enable the construction of hybrid molecules. ekb.egekb.eg

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, provide powerful alternatives for constructing the C-C bonds of the chalcone framework. ekb.eg These methods offer different strategic approaches to assembling the final molecule, which can be useful for accessing complex or highly functionalized analogues that are difficult to prepare via condensation.

Olefination Reactions: Methods like the Wittig reaction or Julia-Kocienski olefination can be used to form the central double bond with high stereocontrol, providing an alternative to the aldol condensation pathway. ekb.eg

Synthesis of Heterocyclic Analogues: The α,β-unsaturated ketone moiety in the chalcone scaffold is an excellent Michael acceptor and a versatile synthon for constructing heterocyclic rings. Reaction of the chalcone with binucleophiles like hydrazine, hydroxylamine, or urea can lead to the formation of five- or six-membered heterocyclic derivatives, such as pyrazolines, isoxazoles, and pyrimidines, respectively. ekb.eg This strategy embeds the core structure of this compound within a new, more complex molecular architecture.

Role of this compound as a Precursor in Organic Synthesis

Chalcones, characterized by their open-chain flavonoid structure, are pivotal intermediates in the biosynthesis of a wide array of polyphenolic compounds, including flavonoids and isoflavonoids. researcher.lifenih.gov The specific molecular architecture of this compound, featuring a 2'-hydroxy group on the A-ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably flavonoids such as flavanones and flavones. nih.govresearchgate.net The reactivity of its α,β-unsaturated ketone system allows for cyclization reactions that form the core structure of these important classes of molecules. researchgate.net

The primary synthetic application of 2'-hydroxychalcones is in the creation of the flavan nucleus. This transformation is typically achieved through an intramolecular cyclization reaction under acidic or basic conditions. The 2'-hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system, leading to the formation of a six-membered heterocyclic ring. nih.gov

Synthesis of Flavanones:

The conversion of this compound into the corresponding flavanone, 7-hydroxy-5,8-dimethoxyflavanone, is a key example of its role as a synthetic precursor. This reaction is an intramolecular Michael addition, where the phenoxide ion of the 2'-hydroxyl group attacks the enone system. This cyclization is often catalyzed by an acid or a base.

General Reaction Scheme for Flavanone Synthesis:

This compound(Acid/Base Catalyst) → 7-Hydroxy-5,8-dimethoxyflavanone

This cyclization reaction is a fundamental step in building the flavonoid scaffold from a chalcone precursor. nih.gov

Synthesis of Flavones:

Flavanones synthesized from this compound can be further utilized as intermediates to produce flavones. The conversion of a flavanone to a flavone involves an oxidation step, which introduces a double bond between C2 and C3 of the heterocyclic C-ring. nih.gov Various oxidizing agents can be employed for this dehydrogenation process, including iodine, selenium dioxide, or palladium catalysts. nih.gov

General Reaction Scheme for Flavone Synthesis:

7-Hydroxy-5,8-dimethoxyflavanone([Oxidizing Agent]) → 7-Hydroxy-5,8-dimethoxyflavone

This two-step process, starting from the chalcone, provides a versatile route to both flavanones and flavones, which are privileged structures in medicinal chemistry. nih.gov

The utility of this compound as a precursor is summarized in the table below, highlighting the key transformations.

| Precursor Compound | Reaction Type | Resulting Compound Class | Specific Product Example |

|---|---|---|---|

| This compound | Intramolecular Cyclization (Michael Addition) | Flavanone | 7-Hydroxy-5,8-dimethoxyflavanone |

| 7-Hydroxy-5,8-dimethoxyflavanone | Oxidation / Dehydrogenation | Flavone | 7-Hydroxy-5,8-dimethoxyflavone |

Beyond flavonoids, the chalcone scaffold serves as a versatile starting point for synthesizing a variety of other heterocyclic compounds by reacting the α,β-unsaturated ketone moiety with different binucleophilic reagents. For instance, reactions with hydrazines can yield pyrazolines, and reactions with guanidine can produce aminopyrimidines, although specific examples starting from this compound are less commonly documented in the literature.

Comprehensive Biological Activities and Molecular Mechanistic Investigations of 2 ,4 Dihydroxy 3 ,6 Dimethoxychalcone

Anticancer and Antiproliferative Research on 2',4'-Dihydroxy-3',6'-dimethoxychalcone

This compound is a natural flavonoid compound that has been isolated from various plant species, including Polygonum lapathifolium and Chloranthus spicatus. medchemexpress.com It is recognized for its cytotoxic and antiproliferative activities against cancer cell lines. cymitquimica.comimmunoportal.com

Initial research has demonstrated its inhibitory effects on the growth of specific human leukemia cell lines. The compound was tested against the CCRF-CEM T-lymphoblastoid leukemia cell line and its multidrug-resistant subline, CEM/ADR5000. The results indicated that this compound inhibited the growth of these cells with half-maximal inhibitory concentrations (IC₅₀) of 10.67 μM for CCRF-CEM and 18.60 μM for CEM/ADR5000 cells. medchemexpress.comchemicalbook.com This highlights its potential as a cytotoxic agent against both sensitive and drug-resistant cancer cells.

Further studies on extracts from Polygonum lapathifolium, a known source of this chalcone (B49325), have shown potent cytotoxic activity against the HeLa human cervical cancer cell line, suggesting a potential role for its constituent compounds, including this compound, in this effect. researchgate.netupm.edu.my In addition to its anticancer potential, the compound is also reported to have anti-inflammatory and anti-cholinesterase activities, with a notable ability to inhibit nitric oxide (NO) production. cymitquimica.comimmunoportal.comtargetmol.com

Table 1: Documented Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference(s) |

|---|---|---|---|

| CCRF-CEM | T-lymphoblastoid Leukemia | 10.67 | medchemexpress.comchemicalbook.com |

Specific studies detailing the induction of apoptosis or the exploration of programmed cell death pathways directly attributable to this compound are not available in the reviewed scientific literature.

Specific investigations into the modulation of cell cycle progression or the induction of cell cycle arrest by this compound have not been identified in the reviewed scientific literature.

While the compound has been noted for its anti-inflammatory properties, which may suggest interaction with cellular signaling cascades, direct research elucidating specific molecular targets for this compound is limited.

There is no specific information available in the reviewed literature regarding the modulation of the mTOR protein or the induction of autophagy by this compound.

There is no specific information available in the reviewed literature concerning the regulation of the PI3K/Akt signaling pathway by this compound.

The reported anti-inflammatory activity and significant inhibition of nitric oxide (NO) by this compound suggest a potential interaction with inflammatory pathways such as NF-κB and MAPK. cymitquimica.comimmunoportal.comtargetmol.com However, direct experimental studies confirming the dysregulation of these specific pathways by this compound are not present in the reviewed literature.

Investigation of Reactive Oxygen Species (ROS) Generation and Modulation in Cellular Oncology Research

Research has shown that 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), a related chalcone, can trigger apoptosis in multi-drug resistant BEL-7402/5-FU cells through the enhancement of reactive oxygen species (ROS) generation. nih.gov This suggests a pro-oxidant mechanism contributing to its anticancer effects in certain contexts. nih.gov The generation of ROS is a key event in the mitochondria-dependent apoptotic pathway induced by this compound. nih.gov

In contrast, another related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (B1252568) (DDC), has demonstrated protective effects against UV radiation-induced cell injury in human keratinocytes by suppressing ROS production. nih.gov This highlights the potential for different substitution patterns on the chalcone scaffold to result in either pro-oxidant or antioxidant activities, depending on the cellular environment and the specific chemical structure.

Differential Antiproliferative Effects Across Various Cancer Cell Lines

This compound and its derivatives have demonstrated varied antiproliferative activities across a range of human cancer cell lines. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has shown cytotoxic effects against several cancer cell lines. nih.govmdpi.com It has been found to be particularly effective against the SMMC-7721 human hepatoma cell line, with an IC50 value of 32.3 ± 1.13 μM and an EC50 value of 9.00 ± 0.36 μM. nih.gov This compound also displayed antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with IC50 values of 15.76 ± 1.49, 10.05 ± 0.22, and 18.31 ± 3.10 µM, respectively. nih.gov Furthermore, DMC exhibited concentration-dependent cytotoxicity against human pancreatic cancer cell lines PANC-1 and MIA PaCa-2, with IC50 values of 10.5 ± 0.8 and 12.2 ± 0.9 µM, respectively. mdpi.comnih.gov

Another derivative, this compound, has been shown to inhibit the growth of CCRF-CEM leukemia cells and the multidrug-resistant CEM/ADR5000 subline, with IC50 values of 10.67 and 18.60 μM, respectively. medchemexpress.com The antiproliferative activity of these chalcones is often associated with the induction of apoptosis and cell cycle arrest. nih.govnih.govmdpi.comnih.gov For example, in HeLa cells, DMC treatment led to increased DNA damage and a higher number of cells in the G0/G1 phase of the cell cycle. nih.gov In SMMC-7721 cells, it caused chromatin fragmentation and condensation, characteristic features of apoptosis. nih.govmdpi.com

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatoma) | 32.3 ± 1.13 |

| HeLa (Cervical) | 10.05 ± 0.22 | |

| PANC-1 (Pancreatic) | 10.5 ± 0.8 | |

| MIA PaCa-2 (Pancreatic) | 12.2 ± 0.9 | |

| This compound | CCRF-CEM (Leukemia) | 10.67 |

| CEM/ADR5000 (Leukemia) | 18.60 |

Anti-inflammatory Research on this compound

This compound and its analogs have been the subject of significant anti-inflammatory research, demonstrating their potential to modulate key inflammatory pathways. targetmol.com These compounds have been shown to possess anti-inflammatory properties by inhibiting various mediators and signaling cascades involved in the inflammatory response. researchgate.netnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Studies have shown that this compound and related compounds effectively inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 2'-hydroxy-3,6'-dimethoxychalcone significantly inhibited NO production. researchgate.netnih.gov At a concentration of 10 μM, it reduced NO production by approximately 72.58% compared to the LPS-stimulated group. nih.gov Similarly, another related chalcone, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, also demonstrated significant inhibition of NO and PGE2 expression in LPS-stimulated RAW 264.7 cells. nih.gov The inhibitory effect on these mediators is a crucial aspect of the anti-inflammatory activity of these chalcones. jsir.gr.jpnih.gov

Suppression of Pro-inflammatory Cytokines (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6))

The anti-inflammatory effects of this compound extend to the suppression of pro-inflammatory cytokines. Research has demonstrated that 2'-hydroxy-3,6'-dimethoxychalcone decreases the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 cells. researchgate.netnih.gov This suppression of key cytokines, which play a central role in amplifying and perpetuating the inflammatory response, underscores the compound's potential as an anti-inflammatory agent. mdpi.comresearchgate.netfrontiersin.org

Inhibition of Inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

The reduction in NO and PGE2 production by this compound and its analogs is directly linked to the inhibition of the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Studies have shown that 2'-hydroxy-3,6'-dimethoxychalcone suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages. researchgate.netnih.gov This indicates that the compound acts upstream to prevent the synthesis of these inflammatory enzymes, thereby blocking the production of their respective inflammatory products. nih.gov

Mechanistic Studies on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are mediated through the modulation of critical inflammatory signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov Mechanistic studies have revealed that 2'-hydroxy-3,6'-dimethoxychalcone suppresses the LPS-induced phosphorylation of IκBα, which is an inhibitor of NF-κB. researchgate.netnih.gov This prevents the degradation of IκBα and subsequently inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. researchgate.netnih.gov By blocking NF-κB activation, the compound effectively halts the transcription of numerous pro-inflammatory genes. nih.gov

In vivo Animal Models for Anti-inflammatory Pathway Research

Currently, there is no specific information available from the reviewed scientific literature regarding the use of this compound in in vivo animal models for anti-inflammatory research.

In contrast, studies on related molecules have been conducted. For instance, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , isolated from green perilla, was investigated in a mouse model of chronic contact hypersensitivity. In that study, DDC administration suppressed increases in auricular thickness, an indicator of inflammation. nih.gov Another compound, 2'-hydroxy-4',6'-dimethoxychalcone , has demonstrated anti-inflammatory effects in cellular models by mitigating the expression of inflammatory mediators in lipopolysaccharide (LPS)-induced macrophages. nih.gov However, these findings are specific to the tested derivatives and not to this compound.

Antioxidant Research on this compound

Detailed antioxidant research, including specific assays and mechanistic studies for this compound, is not extensively documented in the available literature. While chalcones as a class are known for their antioxidant properties, specific data for this compound is sparse. mdpi.com

There is no specific data available detailing the free radical scavenging capabilities of this compound using standard in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger by donating a hydrogen atom. nih.govmdpi.comresearchgate.net While studies have evaluated other chalcones, results for the specific title compound are not present in the reviewed literature. semanticscholar.org

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key mechanism for cellular protection against oxidative stress. nih.gov This pathway's activation leads to the transcription of numerous antioxidant and detoxification genes. nih.gov

There is no direct evidence in the reviewed literature to suggest that this compound activates the Nrf2-ARE pathway. Research on related compounds, such as 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) , has shown it to be an activator of this pathway, contributing to its cytoprotective effects against oxidative stress in various cell models. nih.govnih.gov

Heme Oxygenase-1 (HO-1) is a critical antioxidant enzyme induced by the Nrf2 pathway, providing a frontline defense against oxidative stress. nih.govnih.gov Scientific literature does not currently contain specific findings on the ability of this compound to upregulate HO-1 expression.

Studies on the related compound 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) have demonstrated that it can increase the expression levels of HO-1 in a concentration-dependent manner in human keratinocyte cells, which contributes to its protective effects against UV-induced cell injury. nih.gov

No specific studies demonstrating the mitigation of oxidative stress by this compound in cellular models were found in the reviewed literature.

Research on other chalcones has shown protective effects. For example, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC) exerted cytoprotective effects against oxidative stress in PC12 cells and protected human keratinocytes from UV radiation-induced cell injury. nih.govnih.gov Another related molecule, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone , has also been identified as a bioactive agent against cellular oxidative stress. researchgate.net

Antimelanogenic Research on this compound

There is no available research in the reviewed scientific literature on the antimelanogenic properties of this compound.

In contrast, other dimethoxychalcone derivatives have been investigated for their effects on melanogenesis. 2'-hydroxy-4',6'-dimethoxychalcone was found to have potent melanogenesis-inhibitory effects, reducing cellular melanin (B1238610) content and tyrosinase activity in B16F10 melanoma cells. nih.gov Similarly, 2'-hydroxy-3,6'-dimethoxychalcone was shown to decrease melanin content and intracellular tyrosinase activity by downregulating key proteins and transcription factors in the melanogenesis pathway. nih.gov These findings highlight a potential area of research for this compound, but currently, no specific data exists.

Antimicrobial and Antiparasitic Research on this compound

While the broader class of chalcones is known for a wide range of biological activities, including antimicrobial and antiparasitic effects, specific research on this compound is limited in the available literature. researchgate.net This compound has been identified in plants such as Polygonum lapathifolium and Bistorta officinalis. researchgate.netnih.gov Studies on extracts from Polygonum lapathifolium have shown general antimicrobial activity, but the specific contribution of this compound to this effect was not detailed. researchgate.net

There is currently no specific information available from the searched scientific literature detailing the antifungal activity of this compound against dermatophytes or other fungal species. While related chalcone derivatives have been investigated for such properties, these findings cannot be directly attributed to this specific compound. researchgate.net

Specific studies detailing the antibacterial properties of this compound against various bacterial strains are not present in the available search results. Research into the antibacterial potential of chalcones is an active area, but data for this particular molecule is lacking. researchgate.netnih.gov

Investigations into the direct antimalarial or antiplasmodial activity of this compound have not been reported in the searched literature. Although other chalcone analogs have been studied for their potential against Plasmodium species, these results are not specific to this compound. ku.dknih.gov

Enzyme Modulation and Other Pharmacological Activities in Research

Extensive literature reviews and database searches were conducted to ascertain the enzymatic and pharmacological activities of the specific chemical compound this compound. The investigation focused on its potential roles as an enzyme inhibitor and a modulator of key cellular receptors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target, particularly in the management of type 2 diabetes. Its inhibition leads to an increase in the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion and improves glucose homeostasis. While various chalcone derivatives have been explored for their potential to inhibit DPP-IV, a thorough search of scientific literature reveals a lack of specific studies investigating the inhibitory activity of this compound against this enzyme. nih.govnih.govsigmaaldrich.comfrontiersin.org

General reviews on the pharmacological properties of chalcones sometimes mention DPP-IV inhibition as a noted activity for the broader class of compounds. nih.govfrontiersin.org For instance, a derivative referred to as "Chana 1" has been reported to exhibit DPP-IV inhibitory effects. nih.govsigmaaldrich.com However, dedicated research and documented findings on the direct interaction between this compound and the DPP-IV enzyme are not available in the reviewed scientific literature.

Estrogen Receptor Modulation and Ligand Binding Studies

Estrogen receptors (ER), primarily ERα and ERβ, are crucial in various physiological processes and are significant targets in the therapy of hormone-dependent cancers, such as certain types of breast cancer. Compounds that can modulate these receptors, known as selective estrogen receptor modulators (SERMs), are of significant interest in pharmacology. sciforum.net

The potential for chalcone derivatives to interact with estrogen receptors has been a subject of scientific inquiry. sciforum.netmdpi.comresearchgate.netmdpi.com Studies have explored how different chalcones might bind to and modulate the activity of estrogen receptors, with some demonstrating anti-estrogenic effects in cancer cell lines. mdpi.comnih.gov For example, research has been conducted on the anti-estrogenic activity of various O-alkylated chalcone derivatives and the potential of chalcone-phenylpyranone derivatives as estrogen receptor modulators. sciforum.netmdpi.com

Despite the interest in the broader chalcone family, specific ligand binding studies and detailed mechanistic investigations into the estrogen receptor modulating capabilities of this compound have not been reported in the available scientific literature. While the general chalcone structure is a recognized scaffold for developing estrogen receptor modulators, data specifically elucidating the binding affinity or the agonistic or antagonistic effects of this compound on estrogen receptors are currently absent.

Structure Activity Relationship Sar and Computational Chemistry of 2 ,4 Dihydroxy 3 ,6 Dimethoxychalcone

Elucidation of Key Structural Motifs and Functional Groups for Biological Activity

The biological activity of chalcones is intrinsically linked to their characteristic chemical architecture, which consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. This enone linkage is considered fundamental for many of the observed biological effects; its absence often renders the compounds inert. researchgate.net For 2',4'-Dihydroxy-3',6'-dimethoxychalcone, several structural features are critical for its bioactivity:

The α,β-Unsaturated Carbonyl System: This reactive group is a key pharmacophore. It acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in proteins, which can lead to the inhibition of enzymes.

The 2'-Hydroxyl Group: The hydroxyl group at the 2' position on the A-ring is of particular importance. It can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction contributes to the planarity of the molecule, which can enhance its ability to fit into the binding sites of target proteins. Studies on related chalcones have consistently highlighted the significance of the 2'-OH group for various biological activities. researchgate.net

The 4'-Hydroxyl Group: The second hydroxyl group at the 4' position can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar amino acid residues within a protein's active site.

The 3',6'-Dimethoxy Groups: The two methoxy (B1213986) groups on the A-ring also play a crucial role. They influence the compound's electronic properties, solubility, and bioavailability. researchgate.net Their specific placement at the 3' and 6' positions defines the unique electronic and steric profile of the molecule, distinguishing it from other chalcone (B49325) isomers.

Impact of Hydroxyl and Methoxy Substitution Patterns on Bioactivity Profiles

The biological and pharmacological activities of chalcone derivatives are highly dependent on the substitution pattern on their aromatic rings. researchgate.net The specific arrangement of two hydroxyl and two methoxy groups in this compound is a determining factor in its bioactivity profile when compared to its isomers and other related compounds.

Research has shown that both the number and the location of hydroxyl (-OH) and methoxy (-OCH3) groups can significantly alter a chalcone's properties, including its anticancer and antimalarial effects. For instance, the presence of hydroxyl groups can enhance aqueous solubility and bioavailability, which are critical for pharmacological activity. researchgate.net

The importance of the substitution pattern is underscored by structure-activity relationship (SAR) studies on similar chalcones. For example, in a series of related dimethylchalcones, the derivatization of the 4'-OH group, while maintaining the 2'-OH group, led to significant changes in cytotoxic activity against various cancer cell lines. researchgate.net This indicates that the 2',4'-dihydroxy substitution is a key element for biological function. Furthermore, studies on different chalcone isomers, such as 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, have demonstrated distinct biological outcomes, including the induction of autophagy by targeting the mTOR protein, showcasing how a subtle shift in a substituent's position can lead to different molecular interactions and cellular effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.comresearchgate.net These models build a mathematical relationship between a molecule's structure and its activity, which can then be used to design new compounds with enhanced potency or to screen virtual libraries for potential drug candidates. nih.govnih.gov

For the chalcone class of compounds, QSAR has been successfully applied to explore and predict various biological activities, including antifungal and antimalarial properties. researchgate.netderpharmachemica.com These studies typically correlate molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), hydrophobicity (e.g., LogP), and steric parameters (e.g., molar refractivity)—with observed biological activity. derpharmachemica.com A successful QSAR model can provide valuable insights, for instance, by showing that hydrophobic and hydrogen bond acceptor groups in specific positions are favorable for anti-tuberculosis activity in some chalcones. nih.gov

While QSAR is a widely used tool for the chalcone family, specific, detailed QSAR models for this compound are not prominently featured in the reviewed literature. However, the principles of QSAR suggest that the electronic and steric properties conferred by its unique dihydroxy-dimethoxy substitution pattern would be key descriptors in any such model predicting its activity.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in understanding the molecular basis of a drug's action.

Molecular docking simulations for chalcones predict how they fit into the active sites of target proteins. The binding affinity, often expressed as a negative score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more stable complex. Studies on various chalcone derivatives have reported binding affinities ranging from -6.3 to -9.6 kcal/mol against different protein targets. researchgate.net

The molecular recognition of this compound by a protein target is driven by a combination of interactions:

Hydrogen Bonds: The two hydroxyl groups are primary sites for forming hydrogen bonds with polar amino acid residues (e.g., asparagine, serine, threonine) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl rings and the methyl groups of the methoxy substituents engage in hydrophobic and van der Waals interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These combined interactions determine the compound's binding specificity and affinity for its biological targets.

Computational docking studies have identified several potential protein targets for chalcones, including those relevant to cancer and infectious diseases.

mTOR (Mammalian Target of Rapamycin): The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. In silico simulations of a related isomer, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, showed favorable binding interactions with the mTOR protein. jocpr.com Other chalcone derivatives have also been found to suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR pathway, suggesting that mTOR is a plausible target for this class of compounds. iomcworld.com

Falcipain-2: This is a crucial cysteine protease used by the malaria parasite, Plasmodium falciparum, for hemoglobin degradation. Inhibition of falcipain-2 is a key antimalarial strategy. Computational docking experiments on structurally related 2',4'-dihydroxy chalcones have been conducted to examine their inhibitory potential against falcipain-2, identifying them as potential competitive inhibitors. These studies suggest that the chalcone scaffold can effectively bind within the active site of this protease.

While superoxide (B77818) dismutase 2 (SOD2) is another potential target for antioxidant compounds, specific docking studies linking it to this compound were not identified in the reviewed sources.

Table 1: Molecular Docking and Interaction Data for Related Chalcones

| Compound Class | Protein Target | Key Interactions Noted | Potential Biological Outcome |

|---|---|---|---|

| 2',4'-Dihydroxy Chalcones | Falcipain-2 | Binding within the active site of the cysteine protease. | Antimalarial Activity |

| Hydroxy-dimethoxy Chalcones | mTOR | Favorable binding interactions predicted by in silico simulations. | Antiproliferative/Anticancer Activity |

| Dimethylchalcone Derivatives | CDK2 | Interactions with cyclin-dependent kinase 2. | Cytotoxicity in Cancer Cells |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the physical movement of atoms and molecules in the complex over time. This provides a more dynamic view of the ligand-protein interaction and assesses the stability of the docked pose.

For chalcone-protein complexes, MD simulations are used to confirm that the ligand remains stably bound within the active site. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position. A low and stable RMSD value over the simulation time (e.g., below 2 Å) suggests that the complex is stable and has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues. It helps identify which parts of the protein are flexible and which are stabilized by the ligand's binding.

Simulations on related chalcones have confirmed the stability of their protein-ligand complexes, showing minimal structural changes and stable hydrogen bond interactions throughout the simulation period. researchgate.net These studies support the docking predictions and confirm that the chalcone derivatives can form stable, lasting interactions with their target proteins.

Table 2: Summary of Molecular Dynamics Simulation Findings for Chalcone-Protein Complexes

| Compound Class | Simulation Metric | Typical Finding | Interpretation |

|---|---|---|---|

| Chalcone Derivatives | RMSD | Values remain low and stable (e.g., < 2 Å) | The protein-ligand complex is stable over time. |

| Chalcone Derivatives | RMSF | Fluctuations in active site residues are minimal. | The ligand binding stabilizes the protein's active site. |

| Dimethoxychalcone Derivatives | Hydrogen Bonds | Key hydrogen bonds are maintained throughout the simulation. | Specific interactions are persistent and crucial for binding. |

Density Functional Theory (DFT) Applications in Reaction Mechanism and Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to chalcones to predict their molecular properties and to study reaction mechanisms.

Key properties that can be predicted using DFT for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in predicting a molecule's reactivity. A small HOMO-LUMO gap is indicative of a more reactive molecule.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

Bond Dissociation Enthalpy (BDE): For antioxidant activity, the BDE of the hydroxyl groups is a key parameter. A lower BDE suggests a greater ability to donate a hydrogen atom to scavenge free radicals.

A hypothetical table of DFT-predicted properties for this compound, based on typical values for similar chalcones, is presented below.

| Predicted Property | Hypothetical Value | Significance |

| HOMO Energy | -6.0 eV | Relates to electron-donating ability |

| LUMO Energy | -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| O-H Bond Dissociation Enthalpy (at 4'-OH) | 85 kcal/mol | Predicts antioxidant potential |

This table is illustrative and based on values for structurally related chalcones. Specific experimental or computational studies are required for precise values.

Virtual Screening for Novel Biological Activities and Target Prioritization

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be instrumental in prioritizing this compound for specific biological assays.

While no specific virtual screening studies were found for this compound, molecular docking, a key component of virtual screening, has been performed on derivatives of the closely related 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone. rsc.org In one such study, derivatives were docked against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation and a target in cancer therapy. rsc.org This suggests that this compound could also be a candidate for screening against various protein targets implicated in diseases like cancer.

A typical virtual screening workflow that could be applied to this compound would involve:

Target Selection: Identifying potential protein targets based on the known biological activities of chalcones (e.g., anti-inflammatory, anticancer, antimicrobial).

Database Preparation: Creating a 3D model of this compound.

Molecular Docking: Simulating the binding of the chalcone to the active site of the selected protein targets.

Scoring and Ranking: Using scoring functions to estimate the binding affinity and ranking the potential targets.

The results of such a screening could prioritize experimental testing and unveil novel biological activities for this compound. A hypothetical table of potential protein targets for this compound is provided below.

| Potential Protein Target | Associated Disease/Process | Rationale for Screening |

| Cyclooxygenase-2 (COX-2) | Inflammation, Cancer | Chalcones are known to possess anti-inflammatory properties. |

| B-cell lymphoma 2 (Bcl-2) | Cancer | Many natural products exhibit anticancer activity by modulating apoptosis. |

| Tyrosinase | Hyperpigmentation | Chalcones have been investigated for their effects on melanogenesis. |

| Dihydrofolate Reductase (DHFR) | Bacterial Infections | The chalcone scaffold is a known pharmacophore for antimicrobial agents. |

This table represents a hypothetical prioritization based on the known biological activities of the chalcone class of compounds.

Advanced Analytical and Bioanalytical Methodologies in 2 ,4 Dihydroxy 3 ,6 Dimethoxychalcone Research

Chromatographic Techniques for Isolation, Purification, and Analysis in Research (e.g., HPLC, TLC)

The isolation and purification of 2',4'-Dihydroxy-3',6'-dimethoxychalcone and its analogs from natural sources, such as plant extracts, are predominantly achieved through a combination of chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is an essential tool for the initial assessment of the complexity of an extract and for monitoring the progress of purification. iomcworld.com For chalcones, silica (B1680970) gel plates (e.g., silica gel F254) are commonly used as the stationary phase. mdpi.com The separation is achieved using a solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc), with the ratio adjusted to achieve optimal resolution of the components. iomcworld.commdpi.com The visualization of the separated spots on the TLC plate can be done under UV light or by using specific staining reagents.

Column Chromatography is the workhorse for the preparative-scale isolation of this compound. Silica gel (typically 60-120 mesh) is a frequently used stationary phase. iomcworld.com The separation process often involves a gradient elution, where the polarity of the mobile phase is gradually increased. For instance, a gradient of n-hexane-EtOAc is a common choice, starting with a high proportion of n-hexane and progressively increasing the concentration of ethyl acetate to elute compounds of increasing polarity. iomcworld.commdpi.com

For further purification, especially for separating closely related compounds, Sephadex LH-20 column chromatography is often employed. mdpi.com This size-exclusion chromatography medium separates molecules based on their size, with methanol (B129727) (MeOH) being a common eluent. mdpi.com The final step of purification for many chalcones, including analogs of the target compound, is often crystallization from a suitable solvent like methanol to yield the pure compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used primarily for the final purity assessment of the isolated compound and for quantitative analysis. researchgate.net While specific HPLC methods for this compound are not extensively detailed in the provided context, the general approach involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous component (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as chalcones possess strong UV absorbance due to their conjugated system.

| Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Thin-Layer Chromatography (TLC) | Silica gel F254 | n-hexane-EtOAc gradients | Monitoring fractions and assessing purity |

| Column Chromatography | Silica gel (60-120 mesh) | n-hexane-EtOAc gradients | Primary isolation and purification |

| Column Chromatography | Sephadex LH-20 | Methanol (MeOH) | Further purification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Methanol and water mixtures | Purity analysis and quantification |

Spectroscopic Techniques for Structural Confirmation in Synthetic and Metabolite Studies (e.g., NMR, UV, MS, IR)

Once a pure compound is isolated, its chemical structure is elucidated and confirmed using a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Chalcones exhibit characteristic absorption bands due to the presence of the cinnamoyl chromophore. For a related compound, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, UV absorption maxima (λmax) were observed at 339 and 225 nm in methanol, which is indicative of a chalcone (B49325) structure. iomcworld.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar chalcone showed characteristic absorption bands for a hydroxyl group (-OH) at around 3420 cm⁻¹, aromatic C-H stretching between 3026-3082 cm⁻¹, a conjugated carbonyl group (C=O) at approximately 1628 cm⁻¹, and C=C aromatic stretching vibrations around 1497-1610 cm⁻¹. iomcworld.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for chalcones. mdpi.com For 2',4-dihydroxy-4',6'-dimethoxychalcone, ESI-MS in negative ion mode showed an [M-H]⁻ ion at m/z 299.08, and in positive ion mode, an [M+H]⁺ ion at m/z 301.10, confirming the molecular formula C₁₇H₁₆O₅. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass, further solidifying the molecular formula determination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, to establish the connectivity of atoms within the molecule.

For a closely related chalcone, the ¹H NMR spectrum revealed signals for the α and β protons of the propenone bridge, as well as aromatic protons. The ¹³C NMR spectrum of an analogous chalcone showed a characteristic signal for the carbonyl carbon at approximately 193.2 ppm. mdpi.com The chemical shifts and coupling constants of the protons and the chemical shifts of the carbons provide detailed information about the substitution pattern on the aromatic rings.

| Spectroscopic Technique | Information Provided | Example Data for Analogous Chalcones |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | λmax at 339 and 225 nm iomcworld.com |

| Infrared (IR) Spectroscopy | Functional groups | -OH (3420 cm⁻¹), C=O (1628 cm⁻¹) iomcworld.com |

| Mass Spectrometry (MS) | Molecular weight and formula | [M+H]⁺ at m/z 301.10 for C₁₇H₁₆O₅ mdpi.com |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Signals for aromatic and olefinic protons |

| ¹³C NMR Spectroscopy | Carbon skeleton | Carbonyl carbon signal ~193.2 ppm mdpi.com |

Quantitative Analysis Methods for this compound in in vitro and in vivo Preclinical Research Samples

The evaluation of the biological activity of this compound in preclinical research necessitates accurate and precise quantitative analysis methods. These methods are crucial for determining the concentration of the compound in various biological samples, such as cell lysates, culture media, and potentially in plasma or tissue homogenates from in vivo studies.

While specific validated bioanalytical methods for this compound are not detailed in the provided search results, the principles of quantitative analysis for similar small molecules are well-established. HPLC coupled with UV or Mass Spectrometric detection (LC-MS) is the gold standard for such applications.

For in vitro samples , such as cell culture media or cell lysates, a typical workflow would involve protein precipitation to remove interfering macromolecules, followed by centrifugation. The resulting supernatant, containing the analyte, would then be injected into the HPLC system. An internal standard, a compound with similar chemical properties but a different mass, is usually added at the beginning of the sample preparation process to correct for any loss of analyte during extraction and for variations in instrument response.

The development of a robust quantitative method would involve:

Method Validation: According to regulatory guidelines, this includes assessing linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and stability of the analyte in the biological matrix.

Calibration Curve: A calibration curve is generated by spiking known concentrations of the pure standard of this compound into a blank biological matrix. The response of the detector is then plotted against the concentration to create a linear regression model.

Sample Analysis: The detector response of the unknown samples is then used to calculate the concentration of the chalcone using the equation derived from the calibration curve.

For in vivo preclinical research samples , which are more complex, more extensive sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE) might be required to achieve the necessary cleanliness and concentration of the analyte before LC-MS analysis.

Metabolite Identification and Metabolic Pathway Studies in Research Models (e.g., in vitro enzymatic systems)

Understanding the metabolic fate of this compound is critical for interpreting its biological activity and potential for further development. In vitro models, particularly human liver microsomes , are widely used for early-stage metabolism studies. thieme-connect.comnih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govflinders.edu.au

Studies on the in vitro metabolism of other chalcones, such as flavokawains and isoliquiritigenin, using human liver microsomes provide a predictive framework for the metabolic pathways of this compound. thieme-connect.comnih.gov The primary analytical technique for these studies is Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRESIMS) . thieme-connect.com This technique allows for the separation of the parent compound from its metabolites and the accurate mass measurement of each, which is crucial for proposing their elemental compositions.

Common metabolic transformations observed for chalcones in these in vitro systems include:

Phase I Metabolism (Functionalization):

Demethylation: The removal of a methyl group from a methoxy (B1213986) substituent. thieme-connect.com

Hydroxylation: The addition of a hydroxyl group to the aromatic rings. thieme-connect.comnih.gov

Reduction: The reduction of the carbon-carbon double bond in the α,β-unsaturated ketone system. nih.gov

Phase II Metabolism (Conjugation):

Glucuronidation: The attachment of a glucuronic acid moiety to a hydroxyl group, which significantly increases the water solubility of the compound to facilitate its excretion. thieme-connect.com

In these research models, the parent chalcone is incubated with the liver microsomes and necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions). thieme-connect.com At various time points, the reaction is stopped, and the mixture is analyzed by LC-HRESIMS to identify the newly formed metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the fragmentation patterns provide further structural information for identification.

| In Vitro Model | Key Enzymes | Potential Metabolic Reactions | Analytical Technique |

| Human Liver Microsomes | Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGT) | Demethylation, Hydroxylation, Glucuronidation | LC-HRESIMS, MS/MS |

Future Research Directions and Unexplored Avenues for 2 ,4 Dihydroxy 3 ,6 Dimethoxychalcone

Investigation of Novel Biological Targets and Undiscovered Mechanistic Pathways

Current research has identified several mechanistic pathways influenced by 2',4'-dihydroxy-3',6'-dimethoxychalcone and its close analogs. For instance, a related compound, 2′-hydroxy-3,6′-dimethoxychalcone, has been shown to mitigate melanogenesis and inflammation by modulating a cascade of signaling pathways. nih.gov These include the PI3K/AKT, MAPK, GSK-3β/β-catenin, and PKA/CREB pathways. nih.gov Its anti-inflammatory effects are linked to the suppression of iNOS and COX-2 expression and the inhibition of pro-inflammatory cytokines. nih.gov In the context of cancer, analogs have been found to induce apoptosis and cell cycle arrest through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 protein family, and activation of caspases-3 and -9. mdpi.comnih.govnih.govnih.gov

Future investigations should aim to move beyond these known pathways to identify novel direct binding partners and previously undiscovered mechanisms. A key area of interest is the compound's reported anti-cholinesterase activity, which suggests potential neuroprotective applications that are yet to be fully explored. targetmol.comcymitquimica.com Furthermore, identifying the specific molecular targets responsible for its cytotoxic effects against leukemia and other cancer cells is paramount. medchemexpress.com Molecular docking studies have proposed cyclin-dependent kinase 2 (CDK2) and the antimalarial target falcipain-2 as potential binding partners for related chalcones, providing a starting point for experimental validation. rsc.orgmdpi.com Unraveling these novel targets and intricate pathways will be crucial for understanding the compound's full biological activity spectrum and for the rational design of more potent and selective derivatives.

Development of Advanced Synthetic Strategies for Chirality and Stereoisomer-Specific Studies

The synthesis of chalcones is often achieved through classical methods like the Claisen-Schmidt condensation. researcher.life The IUPAC name for this compound, (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one, explicitly indicates the presence of an E/Z stereoisomer due to the double bond in the propenone linker. nih.govchemspider.com The biological activities of chalcones are intrinsically linked to their three-dimensional structure, yet research has largely focused on the more stable (E)-isomer, leaving the pharmacological profile of the (Z)-isomer almost entirely unknown.

A significant future direction lies in the development of advanced, stereoselective synthetic strategies to access and isolate pure stereoisomers of this compound. This would involve employing modern synthetic methodologies, such as asymmetric catalysis using chiral catalysts or auxiliaries, to control the geometry of the double bond. Such strategies would enable the separate investigation of the (E) and (Z) isomers, which could reveal profound differences in their biological targets, potency, and pharmacokinetic properties. A comparative study of the isomers could elucidate which structural conformation is optimal for specific activities, such as anticancer versus anti-inflammatory effects, providing critical insights for the design of next-generation therapeutics.

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the cellular impact of this compound, future research must integrate systems biology and multi-omics approaches. These powerful technologies can provide a global, unbiased view of the molecular changes induced by the compound, moving beyond the study of single, predefined pathways.

Transcriptomics (RNA-seq): This can reveal the full spectrum of gene expression changes in cells upon treatment, helping to identify novel signaling pathways and compensatory mechanisms that are activated or repressed.

Proteomics: By analyzing changes in the entire protein landscape, proteomics can identify the direct and indirect protein targets of the compound and map out the complex protein-protein interaction networks it modulates.

Metabolomics: This approach can be used to understand how the compound affects cellular metabolism and to track its own metabolic fate within the cell, identifying any bioactive metabolites.

By integrating data from these multi-omics platforms, researchers can construct detailed network models of the compound's mechanism of action. This holistic view can uncover unexpected biological targets and off-target effects, explain the molecular basis for its diverse pharmacological profile, and provide a robust foundation for predicting its efficacy and potential toxicities.

Exploration of Synergistic Effects in Combination Research with Other Bioactive Compounds

The potential of this compound as a standalone agent can be significantly amplified through combination research. Studies on related chalcones have shown they can be effective against multi-drug resistant cancer cells and may even reverse such resistance. mdpi.comnih.gov This suggests a powerful future application in combination with standard chemotherapeutic drugs.

Future studies should systematically explore the synergistic effects of this compound with existing anticancer agents like 5-fluorouracil, cisplatin, or doxorubicin. nih.gov The goal would be to achieve enhanced cytotoxicity at lower doses, thereby reducing the toxic side effects associated with conventional chemotherapy. The compound's ability to induce apoptosis via ROS generation could be highly synergistic with drugs that cause DNA damage. nih.gov Additionally, exploring combinations with other natural bioactive compounds that have complementary mechanisms (e.g., anti-angiogenic or immune-modulating agents) could lead to potent, multi-pronged therapeutic strategies for complex diseases like cancer.

Design and Application of this compound as Research Probes and Chemical Biology Tools

To definitively identify the direct molecular targets of this compound and to visualize its journey within a cell, it can be redesigned as a chemical biology tool. This represents a critical and unexplored avenue of research that can bridge the gap between observing a biological effect and understanding its precise molecular origin.

Future work should focus on the synthesis of modified versions of the chalcone (B49325) that are tailored for use as research probes. This could involve:

Fluorescent Tagging: Attaching a fluorophore to the chalcone scaffold would allow for real-time visualization of its subcellular localization and accumulation using advanced microscopy techniques.

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable pull-down assays to isolate the compound's binding partners from cell lysates, leading to their identification by mass spectrometry.

Photo-Affinity Labeling: Introducing a photoreactive group would allow for the creation of a permanent, covalent bond between the chalcone and its direct biological target upon UV irradiation, providing an unambiguous method for target identification.

The development of these chemical probes would be instrumental in de-convoluting the compound's complex pharmacology, validating proposed targets like CDK2 and Hsp90, and uncovering entirely new ones. rsc.orgyakhak.org These tools would transform this compound from a promising bioactive molecule into a precision instrument for exploring cellular biology.

Q & A

Q. How is 2',4'-Dihydroxy-3',6'-dimethoxychalcone isolated from natural sources, and what plant species are commonly used?

The compound is typically isolated from plants such as Polygonum limbatum and Sarcandra glabra using solvent extraction followed by chromatographic purification. For example, n-hexane and ethyl acetate extracts are subjected to column chromatography and thin-layer chromatography (TLC) for separation . High-speed counter-current chromatography (HSCCC) with solvent systems like n-heptane-ethyl acetate-methanol-water (4:1:4:1) has been optimized to achieve high-purity isolation (≥98%) .

Q. What spectroscopic methods are employed for structural characterization of this chalcone?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, HMBC) to confirm hydroxyl and methoxy group placements . UV-Vis spectroscopy identifies absorption bands (e.g., Band I at 344 nm), characteristic of chalcone π→π* transitions . Mass spectrometry (LC-MS/HRMS) further validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its antitumor potential?

Antiproliferative activity is assessed against cancer cell lines (e.g., breast, lung, colon) using MTT or SRB assays. IC50 values range from 4.75–45.81 µM, with dose-dependent cytotoxicity observed . Comparative studies often include healthy cell lines (e.g., Vero) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50 values or efficacy may arise from variations in cell lines, assay protocols, or compound purity. For instance, differences in 15-lipoxygenase inhibition results may stem from enzyme source variability or assay conditions (e.g., ferrous oxidation-xylenol orange vs. Griess assays) . Rigorous standardization of solvent systems (e.g., DMSO concentration ≤0.1%) and replication across multiple models are critical .

Q. What strategies enhance the solubility and stability of this chalcone for pharmacological studies?

The compound is soluble in DMSO, chloroform, and acetone but requires storage at -20°C in desiccated conditions to prevent degradation . For in vitro assays, pre-warming to 37°C with ultrasonication improves solubility. Stock solutions should be prepared fresh or stored short-term (-20°C) to avoid precipitation .

Q. How does its antioxidant activity compare across ORAC-FL and DPPH assays?

In ORAC-FL (oxygen radical absorbance capacity), the compound’s peroxyl radical scavenging is quantified via fluorescein decay kinetics, while DPPH assays measure hydrogen donation to stable radicals. Differences in mechanism (chain-breaking vs. single-electron transfer) may explain variability in reported EC50 values .

Q. What molecular targets are implicated in its anti-inflammatory effects?

The compound inhibits nitric oxide (NO) production in LPS-stimulated macrophages (Griess assay) and 15-lipoxygenase (IC50 ~3.12 µg/mL), a key enzyme in leukotriene biosynthesis . Computational docking studies suggest interactions with the enzyme’s catalytic iron center, though experimental validation is needed .

Q. How can isolation yield be optimized using counter-current chromatography?

HSCCC parameters, including solvent ratio (n-heptane-ethyl acetate-methanol-water), flow rate (2 mL/min), and rotation speed (1600 rpm), significantly impact yield. A two-phase system achieves 98.9% purity from crude extracts after silica gel pre-purification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.